molecular formula C17H20O B14584798 2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene CAS No. 61259-79-8

2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene

Cat. No.: B14584798
CAS No.: 61259-79-8
M. Wt: 240.34 g/mol
InChI Key: CLGFBRVXSBXNLO-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene is an organic compound with a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the aromatic ring using a methyl halide and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the aromatic ring.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution is a common reaction, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group on the aromatic ring enhances the electron density, making the compound more reactive towards electrophiles . This reactivity is crucial for its various applications in synthesis and research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

61259-79-8

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

2-methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene

InChI

InChI=1S/C17H20O/c1-12-5-7-15(8-6-12)11-16-9-13(2)17(18-4)14(3)10-16/h5-10H,11H2,1-4H3

InChI Key

CLGFBRVXSBXNLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)C)OC)C

Origin of Product

United States

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